![molecular formula C8H9N3 B1355573 (1H-苯并[d]咪唑-4-基)甲胺 CAS No. 64574-24-9](/img/structure/B1355573.png)

(1H-苯并[d]咪唑-4-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

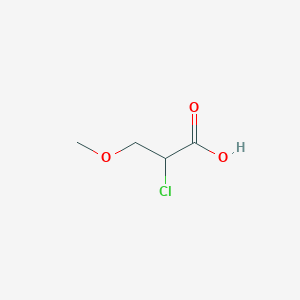

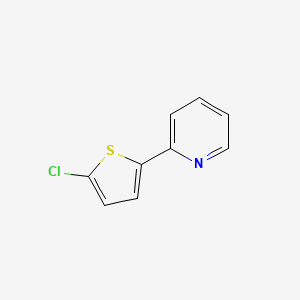

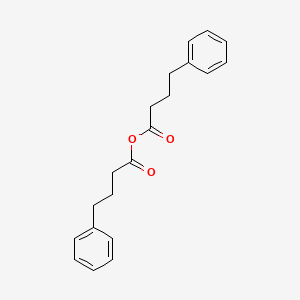

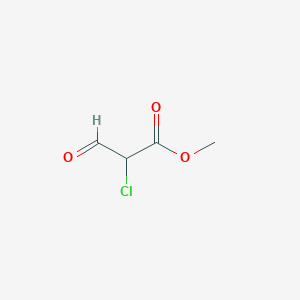

“(1H-Benzo[d]imidazol-4-yl)methanamine” is a chemical compound with the molecular formula C8H9N3. It has a molecular weight of 147.18 g/mol . This compound is also known by other names such as 1H-Benzimidazole-4-methanamine and 1H-Benzimidazole-7-methanamine .

Molecular Structure Analysis

The InChI string for “(1H-Benzo[d]imidazol-4-yl)methanamine” is InChI=1S/C8H9N3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4,9H2,(H,10,11) . The Canonical SMILES string is C1=CC(=C2C(=C1)NC=N2)CN . These strings provide a textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“(1H-Benzo[d]imidazol-4-yl)methanamine” has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The topological polar surface area is 54.7 Ų . The exact mass and monoisotopic mass are both 147.079647300 g/mol .

科学研究应用

Antimicrobial Activity

Benzimidazole derivatives, including 1H-Benzimidazole-4-methanamine, have been extensively studied for their antimicrobial properties . They exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . The structure-activity relationship of these compounds is crucial for designing new drugs that can cross the blood-brain barrier and potentially serve as potent antimicrobial agents.

Anticancer Research

The benzimidazole core is a significant pharmacophore in the development of anticancer agents. Research has shown that benzimidazole derivatives can be designed to target various cancer pathways, offering a promising approach for anticancer drug design . Their ability to interact with DNA and disrupt cell division makes them valuable in studying cancer treatment mechanisms.

Anthelmintic Applications

Benzimidazole compounds are well-known for their use as anthelmintics . These compounds can interfere with the energy metabolism of parasitic worms, making them effective in treating infections caused by these parasites . This application is particularly important in veterinary medicine and agriculture.

Antiviral Properties

The benzimidazole scaffold has been incorporated into molecules with antiviral activities . These derivatives can inhibit viral replication by targeting specific proteins involved in the viral life cycle . The ongoing research in this area is vital for developing new treatments for viral infections.

Antihypertensive Effects

Some benzimidazole derivatives exhibit antihypertensive effects by acting on the cardiovascular system . They can modulate blood pressure through various mechanisms, including the inhibition of enzymes like angiotensin-converting enzyme (ACE).

Pharmacological Enhancers

In pharmacology, benzimidazole derivatives can act as bioavailability enhancers for other drugs . They can improve the pharmacokinetic profiles of co-administered drugs, leading to better therapeutic outcomes.

Chemical Synthesis and Drug Development

Benzimidazole derivatives are used as intermediates in the synthesis of various pharmaceuticals . Their versatile chemical structure allows for the creation of a wide range of compounds with potential therapeutic applications.

Material Science

Beyond biomedical applications, benzimidazole derivatives have roles in material science . They can be used in the synthesis of organic materials with specific electronic or photonic properties, contributing to advancements in technology .

未来方向

Future research directions could involve further exploration of the antimicrobial activity of “(1H-Benzo[d]imidazol-4-yl)methanamine” and related compounds . Additionally, the design, synthesis, and evaluation of new 1H-benzo[d]imidazole based PqsR inhibitors as adjuvant therapy for Pseudomonas aeruginosa infections could be a promising area of study .

作用机制

Target of Action

Benzimidazole derivatives have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide variety of biological activities, including antimicrobial, antiparasitic, and anticancer activities .

属性

IUPAC Name |

1H-benzimidazol-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNANBZSSHVTMEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494635 |

Source

|

| Record name | 1-(1H-Benzimidazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Benzo[d]imidazol-4-yl)methanamine | |

CAS RN |

64574-24-9 |

Source

|

| Record name | 1-(1H-Benzimidazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。